molecular formula C29H41F2N5O2 B563682 4-Hydroxyphenyl Maraviroc-d6 CAS No. 1217513-42-2

4-Hydroxyphenyl Maraviroc-d6

Cat. No.: B563682
CAS No.: 1217513-42-2
M. Wt: 535.713
InChI Key: FWOMXCBURQJRQH-HSGIMECWSA-N
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Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling (SIL) is a critical technique in pharmaceutical sciences, providing profound insights into the behavior of drug candidates within biological systems. nih.govbiomart.cn By replacing elements like hydrogen, carbon, or nitrogen with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can effectively trace the journey of a drug molecule through the body. biomart.cncaymanchem.com This method is indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are crucial parameters for evaluating its potential as a therapeutic agent. caymanchem.comnih.gov

The use of stable isotopes, such as deuterium (B1214612), offers a safe alternative to radioactive isotopes for use in human studies. nih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily detect and quantify these labeled compounds and their metabolites, allowing for precise pharmacokinetic analysis. caymanchem.comnih.gov This detailed understanding of a drug's fate in the body helps in identifying promising candidates early in the development process and optimizing their properties for better clinical outcomes. biomart.cn For instance, isotopically labeled compounds like Maraviroc-d6 are used as internal standards for the accurate quantification of the parent drug, Maraviroc, in biological samples during clinical trials. nih.govcaymanchem.com

Kinetic Isotope Effects and Metabolic Stability Modulation via Deuteration

One of the most significant consequences of replacing hydrogen with deuterium is the kinetic isotope effect (KIE). scbt.com The bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. drugbank.comscbt.com This increased bond strength means that more energy is required to break the C-D bond, which can slow down chemical reactions where C-H bond cleavage is the rate-limiting step. scbt.com

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the breaking of C-H bonds. viivhealthcare.comdrugbank.com By strategically placing deuterium atoms at metabolically vulnerable sites in a drug molecule, medicinal chemists can slow down its breakdown. This can lead to several beneficial outcomes:

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life in the body.

Enhanced Duration of Action: A longer half-life may allow for less frequent dosing, improving patient convenience and adherence.

Increased Bioavailability: Slower metabolism in the gut wall or liver can lead to a higher concentration of the parent drug entering systemic circulation. drugbank.com

Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized, potentially improving the drug's safety profile. caymanchem.com

This modulation of metabolic stability through deuteration is a key strategy for optimizing the pharmacokinetic properties of drug candidates. hiv-druginteractions.orgmedchemexpress.com

Role of Deuterated Metabolites in Mechanistic Drug Metabolism Studies

Deuterated compounds are invaluable tools for elucidating complex metabolic pathways. nih.gov The compound 4-Hydroxyphenyl Maraviroc-d6 is an isotope-labeled metabolite of Maraviroc, an antiretroviral drug used to treat HIV-1 infection. biomart.cnpharmaffiliates.com Maraviroc is principally metabolized by the CYP3A4 enzyme, and one of its metabolites is 4-Hydroxyphenyl Maraviroc. viivhealthcare.comscbt.comfda.gov

The use of deuterated metabolites like this compound is crucial for several reasons in mechanistic studies:

Metabolite Identification: When a deuterated parent drug is administered, its metabolites will retain the deuterium label. This isotopic signature makes them easily distinguishable from endogenous compounds in complex biological matrices when analyzed by mass spectrometry, aiding in their unambiguous identification.

Pathway Elucidation: By tracking the appearance of various deuterated metabolites over time, researchers can map the specific metabolic pathways a drug undergoes. nih.gov This helps to understand how the drug is transformed in the body and which enzymes are involved.

Quantitative Analysis: Deuterated metabolites serve as ideal internal standards for the quantification of their non-deuterated counterparts in biological samples. nih.govmdpi.com Because they have nearly identical chemical and physical properties, they behave similarly during sample extraction and analysis, but are distinguishable by their mass. This leads to highly accurate and precise measurements, which are essential for pharmacokinetic and toxicokinetic studies. nih.gov The use of 2H6-maraviroc as an internal standard for quantifying Maraviroc in human plasma is a well-established example of this application. nih.gov

Compound Information

The following tables provide a summary of the chemical compounds mentioned in this article.

Table 1: Chemical Properties of Maraviroc and its Analogues

Compound NameCAS NumberMolecular FormulaMolecular WeightApplication
Maraviroc376348-65-1C₂₉H₄₁F₂N₅O513.67 g/mol Antiretroviral Drug nih.gov
4-Hydroxyphenyl Maraviroc856708-54-8C₂₉H₄₁F₂N₅O₂529.66 g/mol Metabolite of Maraviroc scbt.comscbt.com
Maraviroc-d61033699-22-7C₂₉H₃₅D₆F₂N₅O519.70 g/mol Labeled analogue/Internal Standard caymanchem.comscbt.com
This compound1217513-42-2C₂₉H₃₅D₆F₂N₅O₂535.7 g/mol Isotope-labeled metabolite of Maraviroc biomart.cnpharmaffiliates.com

Properties

CAS No.

1217513-42-2

Molecular Formula

C29H41F2N5O2

Molecular Weight

535.713

IUPAC Name

4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1/i1D3,2D3

InChI Key

FWOMXCBURQJRQH-HSGIMECWSA-N

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C

Synonyms

4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide; UK 437719-d6

Origin of Product

United States

Synthesis and Isotopic Incorporation of 4 Hydroxyphenyl Maraviroc D6

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The incorporation of deuterium into complex molecules like Maraviroc requires strategic planning to ensure efficiency, selectivity, and high isotopic enrichment. mdpi.com Several methods are employed for this purpose, each with distinct advantages.

Hydrogen-Deuterium (H-D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as heavy water (D₂O). mdpi.com The exchange can be promoted by acids, bases, or metal catalysts. springernature.com For instance, palladium on carbon (Pd/C) in the presence of D₂O can facilitate selective H-D exchange at specific positions. mdpi.com Metal-free catalytic H/D exchange strategies have also been developed for the precise incorporation of deuterium into a wide range of pharmaceuticals. rsc.org

Use of Deuterated Precursors: A highly effective strategy involves the synthesis of the target molecule using building blocks that are already deuterated. nih.gov This approach allows for precise control over the location and number of deuterium atoms incorporated. For the synthesis of 4-Hydroxyphenyl Maraviroc-d6, a deuterated isopropyl precursor would be utilized in the formation of the triazole ring.

Photochemical Deuteration: Emerging techniques include photochemical methods, which can offer mild reaction conditions and are suitable for late-stage deuteration of complex structures. rsc.org These methods have gained attention for their potential in synthesizing deuterated drug molecules and natural products. rsc.org

The choice of strategy depends on the complexity of the target molecule, the desired location of the deuterium label, and the availability of deuterated starting materials. clearsynth.com

Precursor Selection and Synthetic Routes for Maraviroc and its Hydroxylated Analogues

The synthesis of Maraviroc and its analogues has been extensively studied. The core structure is typically assembled through a convergent synthesis, where different fragments are prepared separately and then combined.

The initial synthesis of Maraviroc involves key intermediates such as 4,4-difluorocyclohexanoic acid and a substituted tropane (B1204802) derivative. researchgate.net A crucial step is the formation of the 1,2,4-triazole (B32235) ring, which is attached to the tropane scaffold. nih.gov The synthesis of Maraviroc analogues often involves modifications to the tropane moiety or the substituents on the triazole ring. nih.gov

For the synthesis of 4-Hydroxyphenyl Maraviroc, a precursor containing a protected hydroxyl group on the phenylpropyl side chain is required. The synthesis would likely follow a route similar to that of Maraviroc, with the modification being the use of a (1S)-1-(4-hydroxyphenyl)-3-aminopropyl derivative.

The synthesis of the target compound, this compound, would logically involve the following key steps:

Preparation of Deuterated Precursor: Synthesis of a d6-labeled isopropyl hydrazide. This is the key step for introducing the deuterium atoms.

Triazole Formation: Reaction of the deuterated hydrazide with an appropriate precursor to form the d6-labeled 3-(3-isopropyl-d6)-5-methyl-4H-1,2,4-triazole moiety attached to the tropane ring. google.com

Coupling: The final step involves the amide coupling of the deuterated triazole-tropane intermediate with the (1S)-1-(4-hydroxyphenyl)-3-aminopropyl side chain, which itself is attached to the 4,4-difluorocyclohexane carboxamide group.

Alternative synthetic strategies for related structures, such as piperazine (B1678402) derivatives, have also been explored, often involving reductive amination and acylation steps. researchgate.net

Isotopic Purity and Localization Assessment in Deuterated Compounds

Following the synthesis, it is imperative to verify the isotopic purity and the precise location of the deuterium atoms within the molecule. rsc.org This is crucial for its application as an internal standard in quantitative mass spectrometry. rsc.org The primary analytical techniques used for this purpose are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic enrichment. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the deuterated (d6) species compared to partially deuterated (d1-d5) and non-deuterated (d0) species can be accurately calculated. nih.gov This method is highly sensitive, requires minimal sample, and can be performed rapidly. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is used to confirm the exact location of the deuterium atoms. rsc.org In ¹H NMR, the absence of signals at the positions where deuterium has been incorporated confirms successful labeling. For this compound, the disappearance of the signal corresponding to the isopropyl methine proton and the methyl protons would be expected. Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium signals, confirming their presence and chemical environment.

The combination of these techniques provides a comprehensive characterization of the synthesized deuterated compound, ensuring its suitability for its intended application. rsc.orgrsc.org

Data Tables

Table 1: Comparison of Deuterium Labeling Strategies

StrategyPrincipleAdvantagesDisadvantages
H-D Exchange Direct replacement of H with D from a deuterium source (e.g., D₂O) catalyzed by acid, base, or metal. mdpi.comSimple; can be cost-effective.May lack selectivity; can lead to a mixture of isotopologues.
Deuterated Precursors Using pre-labeled building blocks in the synthesis. nih.govHigh selectivity; precise control over label position and number.Can be more expensive; requires synthesis of the deuterated precursor.
Photochemical Deuteration Using light to promote deuterium incorporation. rsc.orgMild reaction conditions; suitable for late-stage functionalization. rsc.orgStill an emerging field; may have limited applicability. rsc.org

Table 2: Analytical Methods for Isotopic Purity and Localization

MethodInformation ProvidedKey Findings
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic enrichment by measuring the relative abundance of different isotopologues (d0 to d6). nih.govresearchgate.netCalculation of percentage isotopic purity (e.g., >99% d6). rsc.org
Nuclear Magnetic Resonance (NMR) Confirms the structural integrity and the specific location of deuterium atoms by observing the absence of ¹H signals or the presence of ²H signals. rsc.orgConfirms that deuterium is located on the isopropyl group as intended.

Advanced Spectroscopic and Chromatographic Characterization of 4 Hydroxyphenyl Maraviroc D6

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification of Deuterated Metabolites.researchgate.net

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the definitive identification of metabolites. researchgate.net Its precision allows for the determination of elemental compositions, which is crucial in distinguishing between compounds with similar nominal masses.

Electrospray Ionization and Tandem Mass Spectrometry (LC-MS/MS) Applications.nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a powerful and widely adopted technique for the quantification of drugs and their metabolites in biological matrices. nih.govnih.gov In the analysis of Maraviroc and its metabolites, including the deuterated analogue 4-Hydroxyphenyl Maraviroc-d6, ESI in the positive ion mode is typically employed. nih.govnih.gov This method involves the chromatographic separation of the analyte followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.govnih.gov

The use of a deuterated internal standard, such as Maraviroc-d6, is a common practice in quantitative LC-MS/MS assays to correct for matrix effects and variations in instrument response. nih.govbiorxiv.org For instance, a validated method for Maraviroc in human plasma utilizes 2H6-maraviroc as the internal standard. nih.gov The quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Maraviroc Analysis

Parameter Setting
Ionization Mode Positive Ion Electrospray (ESI+) nih.govnih.gov
Mass Analyzer Triple Quadrupole nih.gov or Q-TOF nih.gov
Scan Type Multiple Reaction Monitoring (MRM) nih.govnih.gov
Internal Standard Maraviroc-d6 nih.govsemanticscholar.org

This table is for illustrative purposes and specific parameters may vary between laboratories and applications.

Fragmentation Pathway Analysis Utilizing Deuterium (B1214612) Labeling.researchgate.net

The presence of deuterium atoms in this compound provides a unique signature in mass spectrometry that aids in the elucidation of fragmentation pathways. researchgate.netgre.ac.uk When a molecule is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, it breaks apart into smaller product ions. The mass shift corresponding to the number of deuterium atoms in the fragments can help pinpoint the location of the deuterium labels within the molecule's structure. nih.gov

For instance, if a fragment ion retains all six deuterium atoms, its mass will be 6 Da higher than the corresponding fragment from the non-deuterated analogue. Conversely, if a fragment loses the deuterated portion of the molecule, its mass will be identical to that of the non-deuterated fragment. This differential analysis is invaluable for confirming the structure of metabolites and understanding their formation. ansto.gov.au Unexpected fragmentation behavior, however, can sometimes complicate interpretation. google.co.uk

Computational Approaches (e.g., Density Functional Theory) in Mass Spectral Fragmentation Prediction.southampton.ac.uk

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to predict and rationalize the fragmentation patterns observed in mass spectrometry. researchgate.netsouthampton.ac.uk DFT calculations can be used to determine the most thermodynamically stable sites for protonation on a molecule like Maraviroc. researchgate.net This is significant because fragmentation is often initiated by the elongation and subsequent cleavage of bonds adjacent to the site of protonation. researchgate.netgre.ac.uk

By modeling the protonated molecule, researchers can predict which bonds are most likely to break upon collision-induced dissociation. researchgate.net This predictive capability can significantly reduce the time and effort required for spectral interpretation and structural elucidation of novel metabolites. researchgate.netsouthampton.ac.uk While pioneering, these computational approaches are continually being refined to improve their predictive accuracy for a wider range of compounds. southampton.ac.uknih.gov Machine learning models are also being developed to predict fragmentation patterns, offering a potentially faster alternative to quantum mechanical calculations. nih.govarxiv.org

Chromatographic Separation Techniques for Deuterated Compounds and Related Analogues.nih.govresearchgate.net

The separation of deuterated compounds from their non-deuterated counterparts and other related substances is a critical step in their analysis. nih.gov Isotopic labeling can sometimes lead to slight differences in chromatographic retention times, an effect known as the chromatographic isotope effect (CIE). researchgate.netacs.org

Ultra-Performance Liquid Chromatography (UPLC) Methodologies.nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns with sub-2 µm particle sizes to achieve faster analysis times and improved peak resolution compared to conventional HPLC. researchgate.net UPLC methods have been successfully developed for the analysis of Maraviroc and its impurities, demonstrating high efficiency and sensitivity. researchgate.net

For the separation of Maraviroc and its related compounds, reversed-phase UPLC is commonly employed. A typical method might use a BEH Shield RP-18 or a Waters BEH C8 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net The high resolving power of UPLC is advantageous for separating structurally similar metabolites and the deuterated analogue from the parent drug. nih.gov

Table 2: Example UPLC Method Parameters for Maraviroc Analysis

Parameter Condition
Column Waters UPLC BEH C8, 50 x 2.1 mm, 1.7 µm nih.gov
Mobile Phase A 0.1% Formic acid in water nih.gov
Mobile Phase B 0.1% Formic acid in acetonitrile nih.gov
Flow Rate 0.4 mL/min researchgate.net
Column Temperature 40°C researchgate.net
Detection UV at 210 nm researchgate.net or MS/MS nih.gov

This table presents a generalized UPLC method; specific conditions can be optimized for different analytical needs.

High-Performance Liquid Chromatography (HPLC) Development for Metabolite Analysis.researchgate.netpensoft.net

High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the analysis of pharmaceutical compounds and their metabolites. pensoft.net Several HPLC methods have been developed for the quantification of Maraviroc in various biological matrices. nih.govresearchgate.net These methods typically utilize reversed-phase columns, such as a C18, and an isocratic or gradient elution with a mobile phase composed of a buffer and an organic modifier. researchgate.net

The development of an HPLC method for metabolite analysis, including this compound, involves optimizing parameters such as the stationary phase, mobile phase composition, pH, and flow rate to achieve adequate separation from the parent drug and other potential metabolites. pensoft.net While UPLC may offer higher throughput, HPLC provides a reliable and accessible alternative for many laboratories. chromatographyonline.com The separation of deuterated and non-deuterated compounds on HPLC systems can be influenced by the nature of the stationary phase and the mobile phase composition, with some studies showing tunable isotope effects. chromatographyonline.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Maraviroc
Maraviroc-d6

Optimization of Mobile Phases and Stationary Phases for Resolution in Metabolite Profiling

The successful resolution of this compound from its parent compound, Maraviroc, and other related metabolites is critically dependent on the meticulous optimization of both the mobile and stationary phases in liquid chromatography (LC). uliege.be The goal is to achieve narrow, symmetrical, and interference-free peaks with suitable retention times. uliege.be

Various stationary phases are employed in the separation of Maraviroc and its analogues. Reversed-phase (RP) columns, such as C8 and C18, are commonly utilized. nih.govscience.govscience.gov For instance, a Waters UPLC BEH C8 column (50 × 2.1 mm, 1.7 µm particle size) has been successfully used for the chromatographic separation of Maraviroc and its isotopically-labeled internal standard. nih.gov Similarly, ODS Hypersil C18 columns have proven effective in resolving active pharmaceutical ingredients from their degradation products. science.gov The choice between these phases depends on the specific physicochemical properties of the analytes. The selection of an appropriate chromatographic column is a crucial step, and various conditions must be tested to achieve optimal separation. uliege.be

The composition of the mobile phase is another critical factor. Typically, a gradient elution involving a mixture of an organic solvent and an aqueous buffer is used. Acetonitrile is a frequently used organic modifier. nih.govscience.govscience.gov The aqueous component often consists of buffers like ammonium acetate or phosphate (B84403) buffer to control the pH and improve peak shape. science.govscience.gov For example, a mobile phase consisting of acetonitrile and 10 mM ammonium acetate buffer has been reported for similar analyses. science.gov In addition to reversed-phase liquid chromatography (RP-LC), other modes like Hydrophilic Interaction Chromatography (HILIC) can be explored. mdpi.com While HILIC can offer alternative selectivity, it may also introduce challenges such as significant matrix effects, as was observed for Maraviroc. mdpi.com Therefore, a careful evaluation and optimization are necessary, often using matrix-matched calibration curves to ensure accuracy. mdpi.com

The following table summarizes optimized parameters found in methodologies for the analysis of Maraviroc, which are applicable to its hydroxylated and deuterated metabolites.

Table 1: Optimized Chromatographic Conditions for Maraviroc Analysis

ParameterCondition 1Condition 2
Stationary Phase Waters UPLC BEH C8 (50 × 2.1 mm, 1.7 µm) nih.govODS Hypersil C18 (250 × 4.6 mm) science.gov
Mobile Phase Acetonitrile and aqueous buffer (gradient elution) nih.govAcetonitrile and 50 mM phosphate buffer + 10 mM triethylamine (B128534) (70:30, v/v) science.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.govUV at 268 nm science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for both structural elucidation and quantitative analysis, making it invaluable for the characterization of isotopically labeled compounds like this compound. brieflands.comoxinst.com

For confirming the specific location of deuterium atoms, Deuterium NMR (²H-NMR) is a particularly suitable technique, especially for compounds with high levels of deuterium enrichment (greater than 98 atom%). sigmaaldrich.com While conventional Proton NMR (¹H-NMR) is limited by weak residual proton signals in highly deuterated molecules, D-NMR directly observes the deuteron (B1233211) signal, providing clear information for structure and enrichment verification. sigmaaldrich.com This method allows for the confirmation that deuterium substitution has occurred at the intended positions within the this compound molecule, analogous to how D-NMR has been used to verify the deuteration of the amino group in Aniline-d7. sigmaaldrich.com A key advantage of D-NMR is that it renders proton signals transparent, resulting in a cleaner spectrum. sigmaaldrich.com

Quantitative NMR (qNMR) is employed for the accurate assessment of the purity of this compound. researchgate.netnih.gov The principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to it. nih.gov This allows for the determination of the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard (IS) of known purity. nih.gov Dimethyl terephthalate (B1205515) (DMT) is an example of an inexpensive, commercially available chemical that can serve as an internal standard. nih.gov The selection of appropriate, well-separated resonance signals for both the analyte and the internal standard is crucial for accurate quantification. nih.gov

The development of a qNMR method requires the optimization of several experimental parameters to ensure full relaxation of excited nuclei and accurate signal integration. researchgate.netnih.gov

Table 2: Key Parameters for Quantitative NMR (qNMR) Purity Assessment

ParameterRecommended Setting/ConsiderationPurpose
Internal Standard (IS) A stable, high-purity compound with signals that do not overlap with the analyte. nih.govTo provide a reference for quantification. nih.gov
Solvent Deuterated solvent that completely dissolves both the analyte and the IS (e.g., DMSO-d₆). brieflands.comTo provide a lock signal for the spectrometer and minimize solvent signals in ¹H-NMR.
Pulse Angle Typically less than 90° (e.g., 30°). researchgate.netTo ensure good signal acquisition.
Relaxation Delay (d1) At least 3-5 times the longest spin-lattice relaxation time (T₁) of the signals being quantified. researchgate.netnih.govTo ensure complete relaxation of all nuclei for accurate integration.
Number of Scans Dependent on sample concentration and desired signal-to-noise ratio. researchgate.netTo improve the quality of the spectrum.

This rigorous analytical approach, combining advanced chromatographic techniques and NMR spectroscopy, ensures a comprehensive characterization of this compound, confirming its structural integrity and quantifying its purity.

Application of 4 Hydroxyphenyl Maraviroc D6 in Drug Metabolism Research

Elucidation of Maraviroc's Oxidative Metabolic Pathways in In Vitro Systems

The investigation of Maraviroc's metabolism in laboratory settings has been significantly advanced by the use of its deuterated and non-deuterated metabolites.

Identification of Cytochrome P450 Isoenzymes (CYP3A4, CYP3A5) Involved in Maraviroc Hydroxylation

Maraviroc is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being the major enzyme responsible for its breakdown. tandfonline.comnih.govscielo.br Studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP3A4 is the principal enzyme involved in the N-dealkylation of Maraviroc. nih.govresearchgate.net

While CYP3A4 plays the primary role, CYP3A5 is also involved, particularly in the formation of mono-oxygenated metabolites. tandfonline.comnih.gov Research has shown that individuals with different genetic expressions of CYP3A5, such as the CYP3A51/1 genotype, exhibit variations in Maraviroc metabolism. nih.gov Specifically, CYP3A5 contributes significantly to the formation of (1S,2S)-2-OH-MVC, a primary metabolite of Maraviroc. nih.gov In individuals who are extensive metabolizers of CYP3A5, there is a modestly lower exposure to Maraviroc, highlighting the enzyme's role in its clearance. nih.gov The metabolism of Maraviroc also involves hydroxylation at the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety and the methyl of the triazole moiety. nih.gov

Enzymatic Reaction Kinetics and Mechanistic Insights (e.g., N-dealkylation, oxygenation)

The metabolism of Maraviroc proceeds through several key enzymatic reactions, including N-dealkylation and oxygenation. scielo.br The most abundant metabolite found in human plasma is a secondary amine resulting from N-dealkylation. tandfonline.comscielo.br

Kinetic studies in human liver microsomes have characterized the N-dealkylation of Maraviroc with a Michaelis constant (Km) of 21 µM and a maximum velocity (Vmax) of 0.45 pmol pmol−1 min−1. nih.gov When using recombinant CYP3A4, the Km for N-dealkylation was determined to be 13 µM with a Vmax of 3 pmol pmol−1 CYP min−1. nih.govresearchgate.net These findings underscore the high affinity of CYP3A4 for Maraviroc.

The major metabolic pathways for Maraviroc involve oxidation and N-dealkylation. scielo.br Besides the N-dealkylated product, other metabolites are formed through mono-oxidation on the difluorocyclohexyl ring and hydroxylation of the methyl group on the triazole moiety. tandfonline.comdovepress.com

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

4-Hydroxyphenyl Maraviroc-d6 and other deuterated analogs of Maraviroc are invaluable as internal standards in quantitative bioanalytical assays. clearsynth.comcaymanchem.com Their use is critical for accurately measuring the concentrations of Maraviroc and its metabolites in various biological samples. nih.govnih.gov

Method Development and Validation for Maraviroc and Metabolite Quantification in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of Maraviroc in biological matrices like plasma, vaginal secretions, and tissues. nih.govnih.gov The development and validation of these methods are performed according to regulatory guidelines to ensure accuracy and precision. nih.govhptn.org

In these assays, a deuterated internal standard, such as Maraviroc-d6, is added to the samples. nih.gov The use of a stable isotopically labeled (SIL) internal standard is considered the gold standard as it closely mimics the physicochemical properties of the analyte, correcting for variability during sample preparation and analysis. scispace.combiopharmaservices.com Validated methods have demonstrated high accuracy and precision, with analytical measuring ranges suitable for clinical and preclinical studies. nih.govnih.gov For instance, a validated LC-MS/MS method for Maraviroc in human plasma had an analytical range of 0.5-1000 ng/ml, with inter- and intra-assay precision and accuracy within acceptable limits. nih.gov

Strategies for Matrix Effect Characterization and Recovery Efficiency in Biological Samples

The presence of endogenous components in biological samples can interfere with the ionization of the analyte and internal standard in the mass spectrometer, a phenomenon known as the matrix effect. eijppr.comchromatographytoday.com It is crucial to evaluate and minimize these effects to ensure accurate quantification.

Strategies to characterize matrix effects involve comparing the response of the analyte in the presence and absence of the biological matrix. nih.govchromatographytoday.com The recovery efficiency of the extraction method is also assessed to ensure that a consistent amount of the analyte and internal standard is recovered from the sample. escholarship.org The use of a deuterated internal standard is particularly advantageous as it often experiences similar matrix effects and recovery as the non-deuterated analyte, thereby providing effective correction and improving the reliability of the quantitative results. chromatographytoday.commdpi.com Studies have shown that deuterated internal standards can effectively compensate for matrix effects in the bioanalysis of Maraviroc. nih.gov

Investigation of Metabolic Shunting and Altered Metabolite Profiles due to Deuteration

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a drug, a phenomenon known as metabolic shunting or metabolic switching. juniperpublishers.comnih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. juniperpublishers.com

This kinetic isotope effect can lead to a decrease in the rate of metabolism at the deuterated site, potentially diverting the metabolic pathway towards other, non-deuterated sites on the molecule. nih.govmusechem.com This can result in an altered profile of metabolites, with either a decrease in the formation of certain metabolites or an increase in others. juniperpublishers.comnih.gov While deuteration can sometimes lead to a more favorable metabolic profile by reducing the formation of toxic metabolites, it can also result in unpredictable changes. musechem.comresearchgate.net Therefore, the metabolic profile of a deuterated compound must be investigated on a case-by-case basis. bioscientia.de The formation of unique metabolites not seen with the non-deuterated analog is not typically observed. juniperpublishers.com

Broader Implications and Future Research Directions

Contributions to the Understanding of Drug Metabolism Enzymes and Pathways

The study of drug metabolism is fundamental to understanding a drug's efficacy and safety. 4-Hydroxyphenyl Maraviroc-d6, as a stable isotope-labeled metabolite, is instrumental in elucidating the specific enzymes and pathways involved in the breakdown of its parent compound, Maraviroc.

Maraviroc is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme through N-dealkylation. hiv-druginteractions.orgnih.govnih.gov In vitro studies using human liver microsomes have confirmed that CYP3A4 is the major enzyme responsible for this process. nih.gov The use of deuterated metabolites like this compound allows researchers to track the metabolic fate of the drug with high precision, confirming the roles of specific enzymes and identifying any alternative or minor pathways. symeres.comnih.gov For instance, while CYP3A4 is the primary metabolizing enzyme, other CYP enzymes like CYP2C9 and CYP2C19 are involved in the metabolism of other drugs and understanding their potential interaction with Maraviroc is crucial. The metabolism of drugs can be complex, sometimes involving multiple CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.govresearchgate.net

The insights gained from these studies are not limited to Maraviroc alone. They contribute to a broader understanding of how the CYP enzyme system functions and how genetic variations in these enzymes can impact drug metabolism across different individuals. nih.gov This knowledge is critical for predicting potential drug-drug interactions and for personalizing medicine.

Table 1: Key Enzymes in Drug Metabolism Press the button to view the table. Show/Hide Table

Enzyme FamilySpecific EnzymeRole in Metabolism
Cytochrome P450 (CYP)CYP3A4Major enzyme for Maraviroc metabolism hiv-druginteractions.orgnih.govnih.gov
Cytochrome P450 (CYP)CYP2C9Metabolism of other drugs, potential for interactions
Cytochrome P450 (CYP)CYP2C19Metabolism of other drugs, potential for interactions
UDP-glucuronosyltransferases (UGT)VariousPhase II metabolism (conjugation) researchgate.net

Potential for Deuterated Metabolites in Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are powerful tools used to predict a drug's absorption, distribution, metabolism, and excretion (ADME) in the body. Deuterated metabolites like this compound play a crucial role in refining these models.

By using stable isotope-labeled compounds, researchers can conduct "pulse-chase" experiments to trace the drug and its metabolites over time, providing rich data for PK models. nih.govwikipedia.org This allows for more accurate predictions of drug concentrations in various tissues, the half-life of the drug, and the potential for accumulation. The use of deuterated standards improves the accuracy of pharmacokinetic data, leading to more reliable simulations. informaticsjournals.co.inresearchgate.net These simulations can help in optimizing dosing regimens and predicting the effects of co-administered drugs. viivhealthcare.commedscape.com

Development of Novel Analytical Reference Standards and Research Tools

The availability of high-purity, stable isotope-labeled compounds like this compound is essential for the development of robust and reliable analytical methods. These compounds serve as ideal internal standards in mass spectrometry-based assays, which are widely used for the quantitative analysis of drugs and their metabolites in biological samples. resolvemass.caclearsynth.com

The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. clearsynth.comsigmaaldrich.comscispace.com This is particularly important in clinical trials and for therapeutic drug monitoring, where accurate data is critical for patient safety and for evaluating the efficacy of a drug.

The synthesis of deuterated compounds like this compound requires specialized techniques to introduce deuterium (B1214612) atoms at specific positions in the molecule. resolvemass.ca The availability of such well-characterized reference standards is a prerequisite for good laboratory practice (GLP) and for ensuring the quality and comparability of data across different studies and laboratories.

Table 2: Properties of this compound Press the button to view the table. Show/Hide Table

PropertyValueSignificance
Molecular FormulaC₂₉H₃₅D₆F₂N₅O₂ pharmaffiliates.comIndicates the presence of six deuterium atoms.
Molecular Weight535.70 pharmaffiliates.comHigher than the non-deuterated metabolite, allowing for differentiation in mass spectrometry.
Isotopic PurityHighEssential for use as an accurate internal standard.
ApplicationIsotope Labelled metabolite of Maraviroc biomart.cnUsed as a research tool and analytical standard.

Future Prospects in Mechanistic Studies of Drug-Drug Interactions (DDIs) involving Metabolites

The potential for drug-drug interactions (DDIs) is a major concern in drug development and clinical practice. Metabolites can play a significant role in DDIs, either by inhibiting or inducing metabolic enzymes, or by competing for transport proteins. drugbank.comtandfonline.com

Future research will likely focus on using a panel of deuterated metabolites to investigate complex DDIs involving multiple metabolic pathways and transport systems. This will lead to a more comprehensive understanding of DDI mechanisms and will enable the development of more predictive models to assess DDI risk early in the drug development process.

Q & A

Q. What is the rationale for using deuterium labeling in 4-Hydroxyphenyl Maraviroc-d6, and how does it enhance pharmacokinetic studies?

Methodological Answer: Deuterium incorporation slows metabolic degradation via the kinetic isotope effect, enabling precise tracking of drug metabolism pathways. Researchers should use LC-MS/MS to differentiate deuterated and non-deuterated forms in biological matrices. Isotopic purity (>98%) must be confirmed via high-resolution mass spectrometry (HRMS) to ensure data validity .

Q. Which analytical techniques are essential for characterizing this compound in vitro?

Methodological Answer: Nuclear magnetic resonance (NMR, 1H/13C) confirms structural integrity, while LC-MS/MS quantifies purity and deuterium enrichment. Cross-reference spectral data with non-deuterated Maraviroc standards to identify isotopic shifts. Document synthetic intermediates with chromatographic retention times and fragmentation patterns .

Q. What are the primary research applications of this compound in HIV therapeutics?

Methodological Answer: It serves as an internal standard for quantifying Maraviroc concentrations in plasma via LC-MS/MS. Its isotopic labeling also facilitates autoradiography studies to map tissue distribution and assess blood-brain barrier penetration .

Q. What quality control parameters are critical during synthesis of this compound?

Methodological Answer: Validate deuterium enrichment using HRMS, assess chiral purity via chiral-phase HPLC, and confirm the absence of protio impurities via 1H NMR. Batch-to-batch consistency should meet pharmacopeial standards for isotopic labeling .

Advanced Research Questions

Q. How can discrepancies in metabolic stability data between this compound and its non-deuterated form be resolved?

Methodological Answer: Replicate experiments using human liver microsomes and primary hepatocytes to isolate enzyme-specific effects. Employ isotopically labeled internal standards to control for matrix interference. Cross-validate findings with in vivo models to account for physiological variables like protein binding .

Q. What strategies optimize deuterium positioning in this compound for targeted metabolic resistance studies?

Methodological Answer: Use density functional theory (DFT) to predict deuteration sites that maximize metabolic stability. Validate via in vitro CYP450 inhibition assays and HRMS metabolite profiling. Prioritize positions adjacent to metabolic hotspots (e.g., hydroxylation sites) .

Q. How should crossover studies be designed to assess the isotope effect of this compound on CYP3A4-mediated metabolism?

Methodological Answer: Implement a randomized, two-phase design comparing deuterated and non-deuterated forms in the same subjects. Use UPLC-QTOF-MS for metabolite profiling and non-compartmental pharmacokinetic modeling to calculate AUC and half-life differences. Control for diet and comedications to minimize confounding variables .

Q. What experimental controls are necessary to avoid isotopic exchange artifacts in autoradiography studies with this compound?

Methodological Answer: Include negative controls with non-deuterated Maraviroc to assess non-specific binding. Pre-treat tissue sections with deuterium-depleted buffers and validate specificity via competitive assays using CCR5 antagonists like aplaviroc. Use cryogenic storage to prevent isotopic exchange .

Data Analysis and Contradiction Management

Q. How can researchers address batch variability in deuterium enrichment during large-scale synthesis?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of deuteration reactions. Use orthogonal validation via FT-IR and NMR to detect isotopic drift. Adjust reaction conditions (e.g., solvent deuteration, catalyst loading) to maintain ≥98% isotopic purity .

Q. What statistical approaches are recommended for reconciling conflicting bioavailability data from this compound studies?

Methodological Answer: Apply mixed-effects modeling to account for inter-subject variability. Conduct sensitivity analyses to identify outliers and leverage Bayesian frameworks to integrate prior pharmacokinetic data. Validate findings using bootstrap resampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.